molecular formula C15H22N2O2 B2741056 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one CAS No. 2319803-52-4

5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one

Cat. No.: B2741056
CAS No.: 2319803-52-4
M. Wt: 262.353
InChI Key: KBLCUZQYSYMXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Scientific Research Applications

5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

While the specific mechanism of action for “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” is not available, piperidine derivatives are often used in the pharmaceutical industry for their various biological and pharmacological activities .

Safety and Hazards

While specific safety and hazard information for “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” is not available, it’s important to handle all chemicals with care. For example, some piperidine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclobutylidene group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For instance, the use of sodium chlorite under a carbon dioxide atmosphere has been reported to be effective in oxidizing the piperidine cycle to the corresponding lactam .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as hydrogenation, cyclization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactam derivatives, while reduction can produce different piperidine-based compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one is unique due to its specific structural features, such as the cyclobutylidene group, which may confer distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

5-(4-cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-14-5-4-13(10-16-14)15(19)17-8-6-12(7-9-17)11-2-1-3-11/h13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLCUZQYSYMXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3CCC(=O)NC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.